molecular formula C16H21IO3 B1327880 Ethyl 8-(4-iodophenyl)-8-oxooctanoate CAS No. 898777-48-5

Ethyl 8-(4-iodophenyl)-8-oxooctanoate

Cat. No. B1327880
CAS RN: 898777-48-5
M. Wt: 388.24 g/mol
InChI Key: GRUYCNBQSWFYHT-UHFFFAOYSA-N
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Description

Ethyl 8-(4-iodophenyl)-8-oxooctanoate, also known as EIPO, is an organic compound composed of an ethyl group and an 8-(4-iodophenyl)-8-oxooctanoate moiety. It is used in a variety of scientific applications, including organic synthesis and cell biology.

Scientific Research Applications

  • Chemoenzymatic Synthesis : Fadnavis, Vadivel, and Sharfuddin (1999) discuss the use of ethyl 2-hydroxy-3-oxooctanoate, a related compound, in the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone. This involves reduction with immobilized baker's yeast, demonstrating the compound's utility in stereoselective synthesis (Fadnavis, Vadivel, & Sharfuddin, 1999).

  • Protecting Group in Carbohydrate Chemistry : Crich and Bowers (2006) introduced the [1-cyano-2-(2-iodophenyl)]ethylidene group, akin to Ethyl 8-(4-iodophenyl)-8-oxooctanoate, as a protecting group for carbohydrate thioglycoside donors. This highlights the compound's relevance in regioselective synthesis and protecting group chemistry (Crich & Bowers, 2006).

  • Crystal Structure Analysis : Choi, Seo, Son, and Lee (2010) focused on the crystal structure of a related compound, 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-7-methyl-1-benzofuran, providing insight into the molecular geometry and interactions in crystallography (Choi, Seo, Son, & Lee, 2010).

  • Enzyme-Catalyzed Asymmetric Reduction : Shimizu et al. (1990) studied the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a compound similar to Ethyl 8-(4-iodophenyl)-8-oxooctanoate, highlighting its application in enzyme-catalyzed reactions and the production of chiral intermediates (Shimizu et al., 1990).

  • Pharmaceutical Chemistry : Costa et al. (2012) describe the use of ethyl (4-phenylphenyl)acetate, a structurally related compound, in the context of Suzuki coupling reactions. This study illustrates the compound's relevance in pharmaceutical chemistry and the synthesis of anti-arthritic drugs (Costa et al., 2012).

  • Biodiesel Production : Negm et al. (2019) explore a transesterification process for biodiesel production using ethyl oleate, a related ester, demonstrating the potential of such compounds in renewable energy sources (Negm et al., 2019).

  • Trifluoromethyl Heterocycles Synthesis : Honey et al. (2012) use ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, similar to the query compound, in the synthesis of diverse trifluoromethyl heterocycles, indicating the compound's utility in creating complex chemical structures (Honey et al., 2012).

  • Cytotoxic Evaluation in Medicinal Chemistry : Albrecht et al. (2010) discuss the synthesis and cytotoxic evaluation of compounds derived from ethyl diethoxyphosphorylacetate, a compound structurally related to Ethyl 8-(4-iodophenyl)-8-oxooctanoate. This showcases its application in the development of potential therapeutic agents (Albrecht et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets, such as g protein-coupled receptors (gpcrs) and ion channels

Mode of Action

The mode of action of Ethyl 8-(4-iodophenyl)-8-oxooctanoate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound could act as an inhibitor or activator, altering the enzyme’s activity and thus influencing the biochemical pathways in which the enzyme is involved.

Biochemical Pathways

For example, it could potentially affect signaling pathways related to inflammation, apoptosis, or cell proliferation .

Action Environment

The action, efficacy, and stability of Ethyl 8-(4-iodophenyl)-8-oxooctanoate could be influenced by various environmental factors . These could include factors such as temperature, pH, and the presence of other molecules or ions in the environment. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets, thereby affecting its overall action.

properties

IUPAC Name

ethyl 8-(4-iodophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUYCNBQSWFYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645720
Record name Ethyl 8-(4-iodophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-iodophenyl)-8-oxooctanoate

CAS RN

898777-48-5
Record name Ethyl 4-iodo-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-iodophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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